

# 3-Methylquinoxalin-2-ol: A Privileged Scaffold in Modern Drug Discovery

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 3-Methylquinoxalin-2-ol

Cat. No.: B154303

[Get Quote](#)

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

**Authored by: [Your Name/Gemini], Senior Application Scientist**

## Abstract

The quinoxalinone core, and specifically its 3-methyl substituted derivative, **3-methylquinoxalin-2-ol**, has emerged as a quintessential "privileged structure" in medicinal chemistry. This guide provides a comprehensive technical overview of this versatile scaffold, delving into its synthetic accessibility, diverse pharmacological profile, and the intricate structure-activity relationships that govern its biological effects. We will explore its prominent role in the development of anticancer agents, particularly as inhibitors of key kinases like VEGFR-2, and further examine its potential in other therapeutic areas including antiviral, antibacterial, and neuroprotective applications. Detailed experimental protocols and mechanistic insights are provided to empower researchers in the strategic application of the **3-methylquinoxalin-2-ol** core in contemporary drug discovery programs.

## The Quinoxalinone Core: A Foundation of Privileged Scaffolds

Quinoxalinone and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their remarkable and wide-ranging

pharmacological activities.<sup>[1][2]</sup> The rigid, bicyclic framework of the quinoxalinone core provides a unique three-dimensional arrangement of atoms that can engage with multiple biological targets with high affinity, a key characteristic of a privileged structure. This inherent versatility allows for the development of compounds with diverse therapeutic applications, from anticancer and antimicrobial to neuroprotective and anti-inflammatory agents.<sup>[1][2]</sup> The **3-methylquinoxalin-2-ol** scaffold, in particular, serves as a foundational building block for a multitude of potent and selective therapeutic agents.

## Synthetic Strategies for 3-Methylquinoxalin-2-ol and its Derivatives

The synthetic accessibility of the **3-methylquinoxalin-2-ol** core is a significant advantage for its application in drug discovery. The most common and efficient method for its synthesis is the cyclocondensation of o-phenylenediamine with a pyruvate derivative.

### Core Synthesis: Cyclocondensation Approach

A widely adopted and reliable method for the synthesis of 3-methylquinoxalin-2(1H)-one involves the reaction of o-phenylenediamine with sodium pyruvate in a suitable solvent, such as glacial acetic acid or ethanol, under reflux conditions.<sup>[3][4]</sup>

Experimental Protocol: Synthesis of 3-methylquinoxalin-2(1H)-one

- To a solution of o-phenylenediamine (1 equivalent) in absolute ethanol or glacial acetic acid, add sodium pyruvate or ethyl pyruvate (1 equivalent).
- Reflux the reaction mixture for 30 minutes to 3 hours.<sup>[3][4]</sup>
- Cool the reaction mixture to room temperature.
- The product often precipitates as silvery-white crystals.<sup>[3]</sup>
- Collect the crystals by filtration, wash with a cold solvent (e.g., ethanol), and dry.
- Recrystallization from a suitable solvent like ethanol can be performed for further purification.

### Functionalization of the Core Scaffold

The **3-methylquinoxalin-2-ol** core offers multiple sites for chemical modification, allowing for the fine-tuning of its physicochemical and pharmacological properties. Key positions for derivatization include the N1-position of the quinoxalinone ring and the methyl group at the C3-position.

#### Experimental Protocol: N-Alkylation of 3-methylquinoxalin-2(1H)-one

- To a solution of 3-methylquinoxalin-2(1H)-one (1 equivalent) in a suitable solvent such as dry acetone or DMF, add a base like anhydrous potassium carbonate (1.5-2 equivalents).
- To this suspension, add the desired alkylating agent (e.g., benzyl bromide, ethyl chloroacetate) (1.1-1.5 equivalents).
- Heat the reaction mixture at a temperature ranging from 60°C to reflux for 5 to 12 hours.<sup>[5]</sup>
- Monitor the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture and filter to remove the inorganic base.
- Evaporate the solvent under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to obtain the desired N-alkylated derivative.

## Anticancer Applications: A Primary Focus

The **3-methylquinoxalin-2-ol** scaffold has been extensively explored in the development of novel anticancer agents. Its derivatives have demonstrated potent activity against a variety of cancer cell lines by targeting key signaling pathways involved in tumor growth, proliferation, and angiogenesis.

## VEGFR-2 Inhibition: Targeting Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. <sup>[6]</sup> Several **3-methylquinoxalin-2-ol** derivatives have been designed and synthesized as potent VEGFR-2 inhibitors.<sup>[7][8]</sup> These compounds typically act by competing with ATP for

binding to the kinase domain of VEGFR-2, thereby inhibiting its autophosphorylation and downstream signaling.

[Click to download full resolution via product page](#)

Table 1: Anticancer Activity of **3-Methylquinoxalin-2-ol** Derivatives as VEGFR-2 Inhibitors

| Compound       | Target Cell Line | IC50 (μM) | Reference |
|----------------|------------------|-----------|-----------|
| Derivative 11e | MCF-7            | 2.7       | [7]       |
| HepG2          | 2.1              | [7]       |           |
| Derivative 11g | MCF-7            | 3.5       | [7]       |
| HepG2          | 2.9              | [7]       |           |
| Derivative 12e | MCF-7            | 4.2       | [7]       |
| HepG2          | 3.8              | [7]       |           |
| Derivative 12g | MCF-7            | 5.1       | [7]       |
| HepG2          | 4.5              | [7]       |           |
| Derivative 12k | MCF-7            | 3.9       | [7]       |
| HepG2          | 3.1              | [7]       |           |

## PARP Inhibition: Exploiting Synthetic Lethality

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, play a crucial role in DNA repair.[1][9] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP can lead to synthetic lethality, a state where the combination of two non-lethal defects results in cell death. Quinoxalinone derivatives have been identified as potent PARP inhibitors.[2][10]

[Click to download full resolution via product page](#)

## PDGF-R Inhibition: A Target in Proliferative Diseases

Platelet-derived growth factor receptors (PDGF-R) are receptor tyrosine kinases that play a significant role in cell growth and division.[11][12] Dysregulation of PDGF-R signaling is implicated in various cancers. Quinoxalin-2-one derivatives have been investigated as inhibitors of PDGF-R, demonstrating their potential to control tumor cell proliferation.[11][13]

## Beyond Cancer: A Spectrum of Therapeutic Potential

The privileged nature of the **3-methylquinoxalin-2-ol** scaffold is underscored by its activity in a range of other therapeutic areas.

### Antiviral Activity

Quinoxaline derivatives have shown promising antiviral activity against a variety of viruses.[14] For instance, certain derivatives of 3-methylquinoxalin-2(1H)-one have exhibited potent activity against Human Cytomegalovirus (HCMV).[15]

Table 2: Antiviral Activity of **3-Methylquinoxalin-2-ol** Derivatives

| Compound              | Target Virus | EC50 (µM) | Reference |
|-----------------------|--------------|-----------|-----------|
| Derivative 1a         | HCMV         | <0.05     | [15]      |
| Derivative 20         | HCMV         | <0.05     | [15]      |
| Ganciclovir (control) | HCMV         | 0.59      | [15]      |

### Antibacterial Activity

The emergence of antibiotic-resistant bacteria necessitates the development of new antibacterial agents. Quinoxaline derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[16][17]

Table 3: Antibacterial Activity of Quinoxaline Derivatives

| Compound               | Target Bacterium | MIC ( $\mu$ g/mL)    | Reference            |
|------------------------|------------------|----------------------|----------------------|
| Derivative 5p          | S. aureus        | 4                    | <a href="#">[18]</a> |
| B. subtilis            | 8                | <a href="#">[18]</a> |                      |
| MRSA                   | 8                | <a href="#">[18]</a> |                      |
| E. coli                | 4                | <a href="#">[18]</a> |                      |
| Quinoxaline Derivative | MRSA             | 4                    | <a href="#">[16]</a> |
| Vancomycin (control)   | MRSA             | 4                    | <a href="#">[16]</a> |

## Neuroprotective Effects

Recent studies have highlighted the potential of quinoxaline derivatives in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[\[19\]](#) These compounds have been shown to exhibit neuroprotective effects by mitigating oxidative stress and A $\beta$ -induced toxicity.[\[19\]](#)

## Structure-Activity Relationship (SAR) Insights

The biological activity of **3-methylquinoxalin-2-ol** derivatives is highly dependent on the nature and position of substituents on the quinoxalinone core. Key SAR observations include:

- N1-Substitution: Alkylation or arylation at the N1-position can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties. The introduction of bulkier groups can enhance binding to specific targets.
- C3-Methyl Group: While the methyl group is a common feature, its modification or replacement can influence activity.
- Benzene Ring Substitution: Substitution on the benzene ring of the quinoxalinone core can affect electronic properties and lipophilicity, thereby impacting cell permeability and target engagement.

## Conclusion and Future Perspectives

The **3-methylquinoxalin-2-ol** scaffold has firmly established itself as a privileged structure in drug discovery. Its synthetic tractability, coupled with a broad spectrum of biological activities, makes it an attractive starting point for the development of novel therapeutics. The extensive research into its anticancer properties, particularly as a kinase inhibitor, has yielded promising lead compounds. Furthermore, the emerging evidence of its efficacy in antiviral, antibacterial, and neuroprotective applications opens up new avenues for future research. A deeper understanding of the mechanisms of action and further exploration of the chemical space around this versatile core will undoubtedly lead to the discovery of new and improved drugs for a wide range of diseases.

## References

- Jiang, X., Wu, K., Bai, R., Zhang, P., & Zhang, Y. (2022). Functionalized quinoxalinones as privileged structures with broad-ranging pharmacological activities. *European Journal of Medicinal Chemistry*, 229, 114085. [\[Link\]](#)
- Shi, L., Hu, W., Wu, J., Zhou, H., Zhou, H., & Li, X. (2018). Quinoxalinone as a Privileged Platform in Drug Development. *Mini reviews in medicinal chemistry*, 18(5), 392–413. [\[Link\]](#)
- Syam, Y., El-Fakharany, E. M., El-Sayed, M. A., & El-Damasy, A. K. (2022). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. *Molecules* (Basel, Switzerland), 27(15), 4924. [\[Link\]](#)
- Iwashita, A., Nagasawa, K., Ikegami, Y., Yamauchi, M., Iwamura, H., & Fujisawa, Y. (2007). Discovery of quinazolinone and quinoxaline derivatives as potent and selective poly(ADP-ribose) polymerase-1/2 inhibitors. *FEBS letters*, 581(25), 4895–4900. [\[Link\]](#)
- Matsuno, K., Ono, M., Kaga, E., Nakajima, K., Hori, A., & Sakamoto, J. (2008). Structure activity relationships of quinoxalin-2-one derivatives as platelet-derived growth factor-beta receptor (PDGF $\beta$  R) inhibitors, derived from molecular modeling. *Chemical & pharmaceutical bulletin*, 56(5), 682–687. [\[Link\]](#)
- He, W., Myers, M. R., Hanney, B., Spada, A. P., & Myers, M. R. (2003). Potent quinoxaline-based inhibitors of PDGF receptor tyrosine kinase activity. Part 2: the synthesis and biological activities of RPR127963 an orally bioavailable inhibitor. *Bioorganic & medicinal chemistry letters*, 13(18), 3097–3100. [\[Link\]](#)
- Myers, M. R., He, W., Hanney, B., & Spada, A. P. (2003). Potent quinoxaline-based inhibitors of PDGF receptor tyrosine kinase activity. Part 1: SAR exploration and effective bioisosteric replacement of a phenyl substituent. *Bioorganic & medicinal chemistry letters*, 13(18), 3091–3095. [\[Link\]](#)
- Taiwo, F. O., Obuotor, E. M., Olawuni, I. J., Ikechukwu, D. A., & Iyiola, T. O. (2017). Design, Synthesis and Biological Evaluation of Some Novel 3-Methylquinoxaline-2-Hydrazone Derivatives. *Organic Chemistry: Current Research*, 6(2), 1-6. [\[Link\]](#)

- Alanazi, M. M., Al-qahtani, L. S., Eissa, I. H., Alanazi, M. G., Al-zahrani, M. H., Al-shakliah, N. S., ... & El-Gazzar, M. G. (2021). Design, synthesis, docking, ADMET studies, and anticancer evaluation of new 3-methylquinoxaline derivatives as VEGFR-2 inhibitors and apoptosis inducers. *Journal of enzyme inhibition and medicinal chemistry*, 36(1), 1760–1782. [\[Link\]](#)
- Montana, M., Montero, V., & Ghandour, R. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. *Molecules* (Basel, Switzerland), 25(12), 2784. [\[Link\]](#)
- Abdel-Aziem, A., El-Sayed, M. A., El-Gazzar, M. G., & El-Gendy, M. A. (2017). Synthesis, Characterization, and Biological Evaluation of Some Novel Quinoxaline Derivatives as Antiviral Agents. *Archiv der Pharmazie*, 350(11), 1700194. [\[Link\]](#)
- Alanazi, M. M., Eissa, I. H., Al-qahtani, L. S., Alanazi, M. G., Al-zahrani, M. H., Al-shakliah, N. S., ... & El-Gazzar, M. G. (2021). New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies. *RSC advances*, 11(54), 34185–34204. [\[Link\]](#)
- Alanazi, M. M., Alsaif, N. A., Obaidullah, A. J., Alkahtani, H. M., Al-Mehizia, A. A., Alsubaie, S. M., ... & Eissa, I. H. (2021). Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. *Journal of enzyme inhibition and medicinal chemistry*, 36(1), 1732–1750. [\[Link\]](#)
- Locuson, C. W., 2nd, & Wahl, F. (2021). Rapid Detection and Signaling of DNA Damage by PARP-1. *Trends in biochemical sciences*, 46(10), 856–867. [\[Link\]](#)
- Alanazi, M. M., Eissa, I. H., Al-qahtani, L. S., Alanazi, M. G., Al-zahrani, M. H., Al-shakliah, N. S., ... & El-Gazzar, M. G. (2021). Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. *Journal of enzyme inhibition and medicinal chemistry*, 36(1), 1732–1750. [\[Link\]](#)
- Hussain Biology. (2021, December 27).
- Shim, A. H., Liu, H., Focia, P. J., & He, X. (2010). Platelet-derived growth factors and their receptors: structural and functional perspectives. *Protein science : a publication of the Protein Society*, 19(11), 2067–2077. [\[Link\]](#)
- Li, Y., Wang, Y., Wang, J., Zhang, Y., & Liu, Z. (2016). Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel antitumor inhibitors of FGFR1. *Drug design, development and therapy*, 10, 1637–1651. [\[Link\]](#)
- Wenzhou Medical University. (2021). Preparation method of 3-methylquinoxaline-2-(1H)
- Wenzhou Medical University. (2021). Preparation method of 3-methylquinoxaline-2-(1H)
- Montana, M., Montero, V., & Ghandour, R. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. *Molecules* (Basel, Switzerland), 25(12), 2784. [\[Link\]](#)
- Al-Ostath, A., El-Brollosy, N. R., & El-Damasy, A. K. (2021). Synthesis of O-alkylated 2 and N-alkylated 3 of 3-methylquinoxaline.
- Abdel-Aziem, A., El-Sayed, M. A., El-Gazzar, M. G., & El-Gendy, M. A. (2017). Synthesis, Characterization, and Biological Evaluation of Some Novel Quinoxaline Derivatives as

Antiviral Agents. *Archiv der Pharmazie*, 350(11), 1700194. [\[Link\]](#)

- Sanna, G., Madeddu, S., & Carta, A. (2022).
- Al-Mathkhury, H. J., Al-Dujaili, M. A., & Al-Karagoly, H. K. (2023). Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant *Staphylococcus aureus*. *Infection and drug resistance*, 16, 2537–2544. [\[Link\]](#)
- El-Gohary, N. S., & Shaaban, M. I. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. *Molecules* (Basel, Switzerland), 24(22), 4153. [\[Link\]](#)
- Deivedi, S. K., & Kumar, S. (2011). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives.
- Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2021). Novel N-Alkyl 3-(3-Benzylxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. *Molecules* (Basel, Switzerland), 26(16), 4967. [\[Link\]](#)
- Badawy, E. A., Kappe, T., & El-Gazzar, A. A. (2009). Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. *Molecules* (Basel, Switzerland), 14(11), 4529–4539. [\[Link\]](#)
- Rayes, A. S., Kadi, A. A., Al-Sheikh, M. A., & El-Gazzar, A. A. (2015). Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]alkanoates. *Molecules* (Basel, Switzerland), 20(8), 13888–13901. [\[Link\]](#)
- Zhang, Y., Li, Y., Wang, Y., Zhang, Y., & Liu, Z. (2022). Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. *RSC medicinal chemistry*, 13(10), 1251–1260. [\[Link\]](#)
- Wang, M., Ve, D., & Wang, B. (2014). Synthesis and evaluation of quinoxaline derivatives as potential influenza NS1A protein inhibitors. *Bioorganic & medicinal chemistry letters*, 24(15), 3417–3421. [\[Link\]](#)
- Rayes, A. S., Kadi, A. A., Al-Sheikh, M. A., & El-Gazzar, A. A. (2015). Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. *Molecules* (Basel, Switzerland), 20(8), 13888–13901. [\[Link\]](#)
- Bernard-Marissal, N., Medard, J. J., Az-Grudniewicz, M., & Déglon, N. (2021). Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. *PLoS one*, 16(3), e0248443. [\[Link\]](#)
- Carta, A., Sanna, G., & Madeddu, S. (2018). Quinoxaline derivatives as new inhibitors of coxsackievirus B5. *European journal of medicinal chemistry*, 146, 551–561. [\[Link\]](#)
- Baashen, M., & El-Dhshan, S. M. (2020). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. *Molecules* (Basel, Switzerland), 25(16), 3638. [\[Link\]](#)

- Singh, P. K., & Choudhary, B. N. (2025). Exploring the Neuroprotective Effects of Some New Quinoxalines: A Novel Approach to Alzheimer's Disease Management. *Asian Journal of Research in Biochemistry*, 15(3), 188-196. [Link]
- Alanazi, M. M., Alsaif, N. A., Obaidullah, A. J., Alkahtani, H. M., Al-Mehizia, A. A., Alsubaie, S. M., ... & Eissa, I. H. (2021). Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. *Journal of enzyme inhibition and medicinal chemistry*, 36(1), 1732–1750. [Link]
- Alanazi, M. M., Alsaif, N. A., Obaidullah, A. J., Alkahtani, H. M., Al-Mehizia, A. A., Alsubaie, S. M., ... & Eissa, I. H. (2021). Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. Semantic Scholar. [Link]
- Jorge, S., & Santagada, V. (2008). Synthesis and Biological Evaluation of New Quinoxaline Derivatives as Antioxidant and Anti-Inflammatory Agents.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. longdom.org [longdom.org]
- 4. Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. PARP1 - Wikipedia [en.wikipedia.org]
- 13. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis, Characterization, and Biological Evaluation of Some Novel Quinoxaline Derivatives as Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [3-Methylquinoxalin-2-ol: A Privileged Scaffold in Modern Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b154303#3-methylquinoxalin-2-ol-as-a-privileged-structure-in-drug-discovery>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)